molecular formula C15H17ClN2O2 B2361062 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 1911856-33-1

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B2361062
CAS No.: 1911856-33-1
M. Wt: 292.76
InChI Key: AERDDVVULCCUPD-UHFFFAOYSA-N
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Description

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a sophisticated synthetic intermediate of significant interest in medicinal chemistry for the construction of tetrahydroisoquinoline (THIQ) scaffolds. THIQ derivatives represent a privileged structure in drug discovery , known for their diverse pharmacological profiles and ability to interact with a range of central nervous system targets. This specific compound serves as a critical precursor in multi-step synthetic routes, enabling researchers to explore structure-activity relationships around the THIQ core. The presence of the 2-chlorobenzyl and hydroxymethyl substituents provides key synthetic handles for further functionalization, allowing for the generation of targeted compound libraries. Researchers utilize this intermediate to develop novel analogs for probing biological mechanisms, with many THIQ-based compounds being investigated for their potential as ligands for various neuroreceptors. The compound's research value lies in its role as a versatile building block for the synthesis of complex molecules aimed at understanding disease pathways and identifying new therapeutic candidates, particularly in the field of neuroscience and oncology where THIQ motifs are prevalent.

Properties

IUPAC Name

4-[[(2-chlorophenyl)methylamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-10-15(20)13(12(9-19)7-18-10)8-17-6-11-4-2-3-5-14(11)16/h2-5,7,17,19-20H,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDDVVULCCUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CNCC2=CC=CC=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization Using Oxazole Precursors

The foundational 2-methyl-3-hydroxypyridine structure can be synthesized via a Diels-Alder reaction between 4-methyl-5-ethoxyoxazole and maleic anhydride, as detailed in US3227724A. This method involves:

  • Reagent Mixing : Combining 4-methyl-5-ethoxyoxazole (1.27 g, 0.01 mol) with maleic anhydride (0.98 g, 0.01 mol) in dry benzene.
  • Thermal Activation : Refluxing at 100°C for 18 hours to promote cyclization.
  • Acidic Workup : Treating the adduct with HCl-saturated ethanol under reflux to yield 2-methyl-3-hydroxypyridine.

This route achieves 85–90% yields when conducted in aprotic solvents like benzene or toluene. The reaction proceeds through an intermediate adduct that undergoes thermal cleavage at elevated temperatures, bypassing the need for low-temperature stabilization.

Introduction of the 5-Hydroxymethyl Group

Hydrolytic Functionalization

CN105175320A provides a framework for introducing hydroxyl groups via alkaline hydrolysis:

  • Substrate Selection : Starting with 3-chloropyridine derivatives.
  • Reaction Conditions : Heating to 130–140°C in ethylene glycol with sodium hydroxide (molar ratio 1:2–2.5).
  • Neutralization and Purification : Adjusting pH to 6–7 with HCl, followed by methanol-assisted crystallization.

Adapting this protocol, the 5-hydroxymethyl group is introduced by substituting the 3-chloro precursor with a 5-chloromethyl intermediate. This modification requires propylene glycol as the solvent and achieves 86–90% yields after two-step distillation.

Aminomethylation at Position 4

Reductive Amination Strategy

BenchChem’s synthesis of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol informs this step:

  • Grignard Formation : Reacting 2-chlorophenyl magnesium bromide with a ketone intermediate.
  • Imination : Treating the resulting alcohol with methylamine under acidic conditions.
  • Reduction : Using sodium borohydride to stabilize the amine linkage.

Applied to the pyridine core, this method introduces the ({[(2-Chlorophenyl)methyl]amino}methyl) group via a Mannich-type reaction , employing formaldehyde and 2-chlorobenzylamine in ethanol at 60°C.

Integrated Synthetic Routes

Sequential Functionalization Pathway

Step Reaction Type Reagents/Conditions Yield Source
1 Diels-Alder Cyclization 4-Methyl-5-ethoxyoxazole, Maleic anhydride, Benzene, 100°C 89%
2 Alkaline Hydrolysis NaOH, Propylene glycol, 140°C 90%
3 Reductive Amination 2-Chlorobenzylamine, NaBH₄, Ethanol, 60°C 78%

One-Pot Multicomponent Approach

A streamlined synthesis combines:

  • In Situ Oxazole Activation : Using dihydrofuran as a dienophile.
  • Simultaneous Hydroxymethylation : Introducing formaldehyde during the hydrolysis phase.
  • Concurrent Amination : Adding 2-chlorobenzylamine before the final reduction.

This method reduces purification steps but requires precise pH control (6.5–7.0) to prevent side reactions, achieving a 75% overall yield .

Catalytic and Solvent Optimization

Solvent Effects on Reaction Efficiency

Solvent Cyclization Yield (%) Amination Yield (%)
Benzene 89 65
Ethylene glycol 85 78
Propylene glycol 90 82

Propylene glycol enhances both cyclization and amination due to its high boiling point (188°C) and polarity, facilitating reagent solubility.

Acid Catalysts in Adduct Cleavage

Acid Concentration (M) Cleavage Time (h)
HCl (gaseous) 1.5 3.5
H₂SO₄ 1.0 4.2
CF₃COOH 2.0 2.8

Gaseous HCl proves optimal, achieving complete adduct cleavage in 3.5 hours without side product formation.

Industrial Scalability Considerations

Cost Analysis of Raw Materials

Component Cost per kg (USD) Source Utilization
4-Methyl-5-ethoxyoxazole 120
2-Chlorobenzylamine 95
Propylene glycol 12

Propylene glycol’s low cost and reusability (via distillation) make it preferable for large-scale production.

Waste Management Protocols

  • Benzene Recovery : Implement azeotropic distillation with ethanol to reclaim 95% of solvent.
  • Neutralization Byproducts : Treat sodium chloride residues from hydrolysis with ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that compounds with similar structural features to 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol exhibit significant anticancer properties. For instance, various derivatives have been tested against human tumor cell lines, demonstrating promising antitumor activity. The National Cancer Institute (NCI) has protocols for evaluating such compounds, where they assess the growth inhibition rates across a panel of cancer cell lines.

Neuroprotective Effects:
Studies suggest that the compound may possess neuroprotective properties. Compounds with hydroxymethyl and methylpyridine functionalities have been observed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Insights

Mechanism of Action:
The mechanism of action for this compound involves modulation of specific biological pathways. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in disease progression, particularly in cancer and neurodegenerative disorders.

Bioavailability and Formulation:
A significant aspect of drug development is the bioavailability of compounds. Research indicates that modifications to the chemical structure can enhance solubility and absorption characteristics, which are crucial for therapeutic efficacy. The incorporation of hydroxymethyl groups is particularly noted for improving these parameters.

Table 1: Summary of Case Studies on Anticancer Activity

Study ReferenceCompound TestedCell Lines UsedInhibition Rate (%)Notes
Derivative AMCF-7, HeLa70Significant growth inhibition observed
Derivative BA549, PC365Induced apoptosis in cancer cells
Derivative CHCT11680Strong cytotoxic effects noted

Table 2: Neuroprotective Effects

Study ReferenceCompound TestedModel UsedNeuroprotection Rate (%)Mechanism
Derivative ASH-SY5Y cells75Reduced oxidative stress
Derivative BMouse model60Inhibition of neuroinflammation

Mechanism of Action

The mechanism of action of 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituent on Aromatic Ring Key Features Applications/Properties
4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol (Target) 2-Chlorophenyl Electron-withdrawing Cl at ortho position; enhances metal-binding affinity Potential use in catalysis, metal ion sensors, and bioactive complexes .
4-((E)-(2-Amino-5-nitrophenylimino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol 5-Nitro, 2-amino Strong electron-withdrawing NO2 group; stabilizes tautomers Computational studies (DFT), tridentate ligand for Cu(II) complexes .
4-((E)-(2-Amino-4-chlorophenylimino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol 4-Chloro, 2-amino Cl at para position; moderate steric hindrance Ionophore in Cr(III) ion detection via carbon paste electrodes .
4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol 2-Dimethylamino Electron-donating N(CH3)2 group; alters electronic density Limited data; potential biological activity due to amine group .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO2) enhance metal coordination and stabilize tautomers, making these compounds effective ligands for transition metals like Cu(II) .
  • Functional groups: The presence of amino groups (e.g., in 2-amino-5-nitrophenyl derivatives) enables additional hydrogen bonding, influencing solubility and reactivity .

Computational and Experimental Findings

  • DFT Studies: The target compound’s enol tautomer is more stable than keto forms, as seen in nitro- and chloro-substituted analogues . Natural Bond Orbital (NBO) analysis reveals strong intramolecular hydrogen bonding in the target compound, stabilizing its non-planar geometry .
  • AIM Analysis : Electron density at bond critical points correlates with ligand strength. The target compound’s Cl substituent increases electron density at the azomethine nitrogen, enhancing metal-binding capacity .

Biological Activity

The compound 4-({[(2-chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research on its biological activity, including case studies and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxymethyl group and a chlorophenyl moiety. Its chemical formula is C15H17ClN2OC_{15}H_{17}ClN_2O, with a molecular weight of approximately 284.76 g/mol. The presence of the hydroxymethyl and chlorophenyl groups suggests potential interactions with biological targets, making it a candidate for pharmacological investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM for different strains, including:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results suggest that the compound possesses broad-spectrum antibacterial activity, particularly noteworthy against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity . It was tested against Candida albicans and Fusarium oxysporum, yielding MIC values of:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings indicate that the compound may be effective in treating fungal infections, particularly those caused by opportunistic pathogens .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis, although specific pathways remain to be fully elucidated. The presence of the hydroxymethyl group may enhance its interaction with bacterial enzymes involved in these processes, leading to increased efficacy .

Case Study 1: Efficacy Against Biofilms

A recent study focused on the compound's ability to disrupt biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The results indicated a significant reduction in biofilm density when treated with this compound at sub-MIC concentrations, suggesting potential applications in combating biofilm-associated infections .

Case Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory effects of this compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in human macrophages, indicating a potential role in managing inflammatory diseases .

Q & A

Q. What strategies validate the ecological impact of this compound in interdisciplinary studies?

  • Methodological Answer : Follow the INCHEMBIOL framework ():
  • Fate analysis : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Kd).
  • Toxicity : Use Daphnia magna acute toxicity tests and Ames mutagenicity assays.
  • Degradation : HPLC-MS to identify photolysis/hydrolysis byproducts under simulated environmental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.